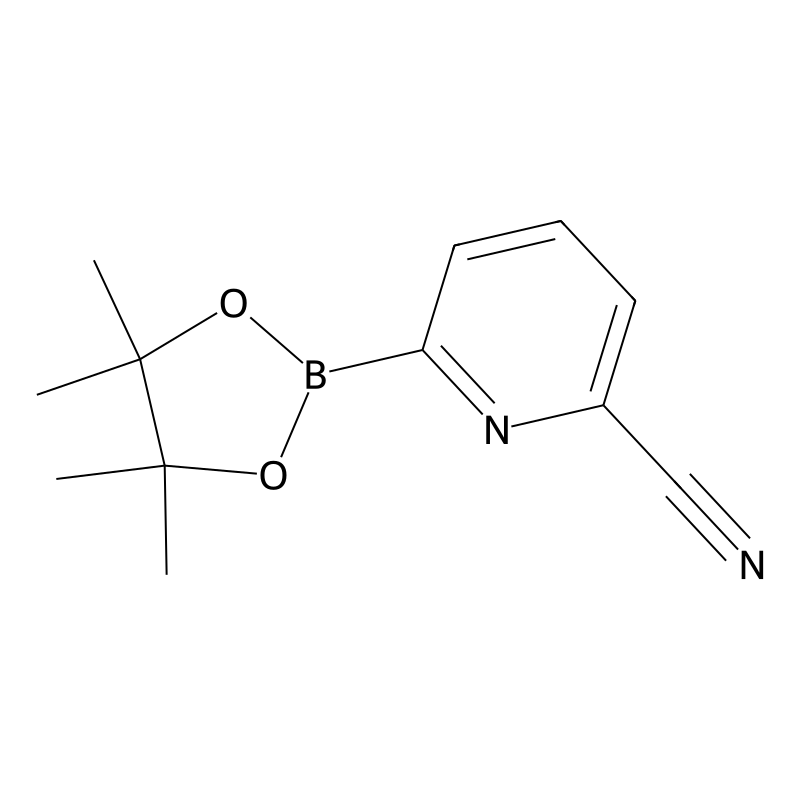

6-Cyanopyridine-2-boronic acid pinacol ester

Content Navigation

Unstable 2-pyridinylboronic acids degrade quickly, compromising reproducibility. The pinacol ester of 6-cyanopyridine-2-boronic acid eliminates this risk, enabling high-yield Suzuki couplings. • Stable pre-activated boronate - skip on-site borylation, reduce impurity risk. • 6-Cyano electron-withdrawing group - essential for low-LUMO OLED ETL materials & tailored ligand electronics. • 97% HPLC purity, ambient storage & global shipping - supply confidence.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

6-Cyanopyridine-2-boronic acid pinacol ester is a functionalized heterocyclic building block essential for constructing complex molecules in pharmaceutical, agrochemical, and materials science sectors. As a pinacol ester, it offers significantly enhanced stability, shelf-life, and handling characteristics compared to its corresponding free boronic acid, making it a more reliable and process-friendly reagent for reproducible outcomes in Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions. The presence of the electron-withdrawing cyano group at the 6-position provides distinct electronic properties, which are critical for tuning the characteristics of the final target molecules, such as ligands, drug candidates, or organic electronic materials.

Workflow Fit

Substituting this pinacol ester with its corresponding free boronic acid is a significant process risk; 2-pyridinylboronic acids are known to be particularly unstable and susceptible to rapid protodeboronation, leading to diminished yields and reproducibility issues. Choosing to start from a halide precursor, such as 2-bromo-6-cyanopyridine, introduces an additional, often sensitive, metal-halogen exchange and borylation step, which complicates the synthesis, increases the potential for impurities, and may be incompatible with other functional groups present in the substrate. Positional isomers (e.g., 5-cyanopyridine-2-boronic acid pinacol ester) or analogues lacking the cyano group will exhibit fundamentally different electronic properties and reactivity, yielding entirely different final products and failing to meet the specific design requirements for which the 6-cyano isomer was selected.

Substitution Risk

References

- [1] D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed., Wiley-VCH, Weinheim, 2011.

- [2] Li, W., Nelson, D. P., & Jensen, M. S. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153.

- [3] N. Miyaura, A. Suzuki, Chem. Rev. 1995, 95, 2457–2483.

- [4] Alkali Metal Triolborates: Air- and Water-Stable Ate Complexes of Organoboronic Acids. Org. Synth. 2010, 87, 276.

Superior Handling and Stability

The pinacol ester form provides critical stability for pyridyl boronic reagents. Unsubstituted 2-pyridinylboronic acids, in particular, are prone to rapid decomposition via hydrolytic B-C bond cleavage. The pinacol ester protection strategy is widely adopted specifically to overcome this inherent instability, rendering the reagent as a robust, often crystalline solid that is easier to handle, purify, and store long-term, thereby ensuring process reproducibility.

| Evidence Dimension | Reagent Stability / Process Viability |

| Target Compound Data | High stability as a crystalline solid, suitable for long-term storage and column chromatography. |

| Comparator Or Baseline | Free 2-pyridinylboronic acids: Often unstable, susceptible to rapid protodeboronation, complicating handling, purification, and storage. |

| Quantified Difference | Qualitatively significant improvement in stability, enabling reliable use in multi-step synthesis where the free acid would likely fail. |

| Conditions | Standard laboratory storage and reaction workup conditions (e.g., presence of moisture, purification via chromatography). |

Procuring the pinacol ester mitigates the risk of reagent decomposition, ensuring higher effective purity and more consistent reaction yields compared to the unstable free boronic acid.

High-Yield Suzuki Coupling

In the synthesis of complex molecules, direct use of 6-cyanopyridine-2-boronic acid pinacol ester provides a reliable and high-yielding entry point. For example, in a key step toward synthesizing a picolinate derivative, the Suzuki coupling of this pinacol ester with a substituted aryl bromide proceeded in 85% yield. Attempting this transformation starting with the analogous 2-bromo-6-cyanopyridine would necessitate an additional in-situ or separate borylation step, which often requires cryogenic conditions and pyrophoric reagents like n-BuLi, increasing operational complexity and introducing potential yield losses.

| Evidence Dimension | Isolated Yield in Suzuki Coupling |

| Target Compound Data | 85% yield in coupling with (4-bromophenyl)(phenyl)methanone. |

| Comparator Or Baseline | 2-Bromo-6-cyanopyridine (halide precursor), which requires a separate, often challenging, borylation step prior to coupling. |

| Quantified Difference | Eliminates an entire synthetic step that carries its own yield losses and operational hazards. |

| Conditions | Pd(dppf)Cl2 catalyst, K2CO3 base, in a dioxane/water mixture at 80 °C. |

This compound is a direct, high-purity precursor that streamlines the synthesis pathway, reducing step count and avoiding harsh conditions associated with preparing the boronic ester from a halide.

OLED Electron-Transport Building Block

The 6-cyanopyridine moiety is a key structural element for creating electron-deficient systems used in organic electronics. This specific building block has been incorporated into host materials for blue phosphorescent OLEDs. The electron-withdrawing nature of the 6-cyano group is essential for tuning the LUMO level of the final material to facilitate efficient electron injection and transport. In contrast, an analogue without the cyano group, such as pyridine-2-boronic acid pinacol ester, would result in a material with a higher LUMO energy level, leading to inferior electron-transport properties and reduced device efficiency.

| Evidence Dimension | LUMO Energy Level (eV) of Resulting OLED Material |

| Target Compound Data | -2.84 eV for a host material incorporating the 6-cyanopyridine unit. |

| Comparator Or Baseline | A comparable material lacking the cyano group would exhibit a significantly less favorable (higher energy) LUMO, unsuitable for efficient electron transport. |

| Quantified Difference | The cyano group provides a substantial and necessary lowering of the LUMO level for optimal device performance. |

| Conditions | Synthesized host material (2CzPNCN) for a blue phosphorescent OLED device. |

For applications in organic electronics, the 6-cyano substituent is not an arbitrary feature; it is a critical design element required to achieve the necessary electronic properties for high-performance devices.

Pharmaceutical and Agrochemical Intermediate Synthesis

This reagent is the right choice when a project requires the incorporation of a 6-cyanopyridin-2-yl moiety into a lead compound under reliable and high-yielding Suzuki-Miyaura conditions. Its stability and pre-activated form de-risk the process by avoiding the on-site preparation from less stable or more hazardous precursors, ensuring a more direct and reproducible route to complex picolinate-based targets.

OLED Electron-Transport and Host Materials

In materials science, this compound is specifically indicated for the synthesis of electron-deficient host or electron-transport layer (ETL) materials for organic electronics. The 6-cyano group is a non-negotiable feature for achieving low LUMO energy levels necessary for efficient electron injection from the cathode and transport to the emissive layer, directly impacting device efficiency and longevity.

Functional Ligands for Catalysis and Coordination Chemistry

This building block is ideal for creating specialized ligands where the electronic properties of the pyridine ring must be precisely tuned. The strong electron-withdrawing cyano group can modulate the coordination properties of the pyridine nitrogen, influencing the catalytic activity or photophysical properties of the resulting metal complexes in a way that unsubstituted or alkyl-substituted pyridine analogues cannot.

Application Fit Matrix

References

- [1] Patent WO2011046983A1. Preparation of picolinate derivatives for use as inhibitors of acetyl-CoA carboxylase. 2011.

- [2] Lee, J. H., et al. (2014). High-efficiency blue phosphorescent organic light-emitting diodes using a cyanopyridine-based host material. Journal of Materials Chemistry C, 2(28), 5549-5554.

Wikipedia

Explore Compound Types